molecular formula C9H10ClN B3289471 6-chloro-2,3-dihydro-1H-inden-5-amine CAS No. 858225-64-6

6-chloro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B3289471
CAS No.: 858225-64-6
M. Wt: 167.63 g/mol
InChI Key: GVNFSQOSVGQWNQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the realm of contemporary organic synthesis, the demand for novel molecular architectures with tailored functionalities is ever-increasing. The development of efficient and selective synthetic methodologies to access unique chemical scaffolds is paramount for advancing various scientific disciplines. The synthesis of substituted indane derivatives, such as 6-chloro-2,3-dihydro-1H-inden-5-amine, represents a key area of research, providing chemists with valuable tools for the construction of elaborate molecular frameworks.

Strategic Importance of Indane Scaffolds in Chemical Science

The indane ring system, a bicyclic structure composed of a fused benzene (B151609) and cyclopentane (B165970) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This is attributed to its rigid conformation, which can effectively present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The incorporation of chlorine atoms into organic molecules is a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov

Role of this compound as a Versatile Synthetic Intermediate

The specific substitution pattern of this compound, featuring a chlorine atom and an amino group on the aromatic ring, renders it a highly versatile synthetic intermediate. The amino group can be readily functionalized through a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse molecular fragments. The chloro substituent further influences the electronic properties of the aromatic ring and can participate in various cross-coupling reactions. While extensive research on this specific isomer is still emerging, its potential is highlighted by the numerous studies on related amino-indane derivatives in the development of novel therapeutic agents and functional materials. google.comkerton-industry.com

Synthetic Approaches

A plausible synthetic route to this compound can be envisioned starting from the commercially available 5-chloro-1-indanone (B154136). The synthesis involves a multi-step process encompassing nitration, ketone reduction, and subsequent nitro group reduction.

A key step in this proposed synthesis is the nitration of 5-chloro-1-indanone to yield 5-chloro-6-nitro-1-indanone. prepchem.com This reaction is typically carried out using fuming nitric acid at low temperatures. prepchem.com

Following the nitration, the ketone functionality in 5-chloro-6-nitro-1-indanone needs to be reduced to a methylene (B1212753) group to form 6-chloro-5-nitro-2,3-dihydro-1H-indene. Standard reduction methods such as the Wolff-Kishner or Clemmensen reduction can be employed for this transformation. byjus.comwikipedia.orgalfa-chemistry.commasterorganicchemistry.comyoutube.comyoutube.comlookchem.comrsc.org The Wolff-Kishner reduction, which involves the use of hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is often favored for substrates that are sensitive to acidic conditions. byjus.comwikipedia.orgalfa-chemistry.commasterorganicchemistry.comyoutube.com

The final step involves the reduction of the nitro group in 6-chloro-5-nitro-2,3-dihydro-1H-indene to the corresponding amine. This can be achieved through various methods, with catalytic hydrogenation over a platinum metal catalyst being a common and efficient approach. iitm.ac.in

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. While experimental data for this specific isomer is not widely published, estimations and data from closely related compounds can provide valuable insights.

Interactive Data Table of Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀ClN
Molecular Weight167.64 g/mol
AppearancePredicted to be a solid at room temperature
Melting PointNot available
Boiling PointNot available
SolubilityLikely soluble in organic solvents like ethanol, methanol (B129727), and dichloromethane

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The expected spectroscopic features are outlined below.

Interactive Data Table of Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as distinct signals in the downfield region. The protons of the dihydroindene moiety will show characteristic multiplets in the upfield region. The chemical shifts will be influenced by the chloro and amino substituents. beilstein-journals.org
¹³C NMR The spectrum will exhibit nine distinct carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing chloro group. researchgate.netorganicchemistrydata.org
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.
Infrared (IR) Spectroscopy The IR spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine, C-H stretching vibrations of the aromatic and aliphatic moieties, and C=C stretching vibrations of the aromatic ring. nist.gov

Research Findings and Applications

While specific published research focusing solely on this compound as a primary subject is limited, its value as a synthetic intermediate can be inferred from patent literature and studies on analogous compounds. For instance, various substituted amino-indane derivatives have been explored for their potential as therapeutic agents. google.com The unique substitution pattern of this compound makes it a promising candidate for the synthesis of novel compounds with potential biological activity.

The amino group serves as a handle for the introduction of various pharmacophores, while the chloro substituent can be utilized to fine-tune the electronic and steric properties of the final molecule or to engage in further synthetic transformations. The rigid indane core provides a well-defined platform for the spatial arrangement of these functional groups, which is a critical aspect in rational drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNFSQOSVGQWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858225-64-6
Record name 6-chloro-2,3-dihydro-1H-inden-5-amine
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Comprehensive Synthetic Methodologies and Route Development for 6 Chloro 2,3 Dihydro 1h Inden 5 Amine

Retrosynthetic Analysis of the Indane Core and Functional Groups

A retrosynthetic analysis of 6-chloro-2,3-dihydro-1H-inden-5-amine allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process helps in identifying key precursors and planning efficient synthetic routes.

Key Disconnections and Precursor Identification

The primary disconnections for this compound involve the carbon-nitrogen bond of the amine and the carbon-chlorine bond. Additionally, the formation of the indane ring system itself is a critical aspect of the retrosynthetic strategy.

One logical disconnection is the amine group, which can be introduced via the reduction of a nitro group. This leads to the precursor 6-chloro-5-nitro-2,3-dihydro-1H-indene . The nitro group, in turn, can be installed through electrophilic aromatic substitution (nitration) on 6-chloro-2,3-dihydro-1H-indene .

Alternatively, the indane ring can be disconnected through an intramolecular Friedel-Crafts reaction. wikipedia.orgnih.gov This approach points to a substituted phenylpropionic acid, such as 3-(3-chlorophenyl)propanoic acid , as a key precursor. Cyclization of this precursor would lead to an indanone, which can then be further functionalized.

A key intermediate in many potential synthetic routes is 5-chloro-1-indanone (B154136) . nih.govchemicalbook.comgoogle.com This compound provides a versatile scaffold for the introduction of the amine group at the desired position.

Strategic Integration of Chloro and Amine Moieties

The strategic placement of the chloro and amine groups is crucial for the successful synthesis of the target molecule. The relative positions of these substituents dictate the choice of starting materials and the order of reactions.

Starting with a molecule that already contains the chlorine atom in the correct position, such as 3-chlorobenzaldehyde (B42229) or 3-chlorophenylpropanoic acid, simplifies the synthesis. chemicalbook.com The challenge then becomes the regioselective introduction of the amine or a precursor group (like a nitro group) at the adjacent position.

If the synthesis begins with an unsubstituted or differently substituted indane, the chloro and amine groups must be introduced sequentially. The directing effects of the existing substituents on the aromatic ring must be carefully considered during electrophilic substitution reactions. For instance, an amino group is strongly activating and ortho-, para-directing, while a chloro group is deactivating but also ortho-, para-directing.

Exploration of Established Synthetic Pathways

Several established synthetic pathways can be adapted for the synthesis of this compound. These routes often involve the formation of an indanone intermediate followed by functional group manipulations.

Sequential Halogenation and Amination Strategies

This strategy involves the initial formation of the indane ring, followed by the sequential introduction of the halogen and amine groups.

A plausible route starts with the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) to form 3-(4-chlorobenzoyl)propanoic acid. This can then be reduced and cyclized to form 6-chloro-1-indanone . Nitration of this indanone would likely occur at the 5-position due to the directing effects of the chloro and carbonyl groups. Subsequent reduction of the nitro group and the ketone would yield the target amine.

Alternatively, starting with 2,3-dihydro-1H-indene, a Friedel-Crafts acylation followed by chlorination and subsequent amination steps could be envisioned. However, controlling the regioselectivity of these reactions can be challenging.

Reductive Amination Approaches from Indanone Precursors

Reductive amination is a powerful method for converting ketones into amines. organic-chemistry.org In this context, a suitably substituted indanone can be converted to the desired amine.

A key precursor for this approach is 6-chloro-5-amino-1-indanone . This intermediate could potentially be synthesized from 6-chloro-1-indanone via nitration and subsequent reduction of the nitro group. The resulting amino-indanone can then undergo reductive amination at the carbonyl group. However, this would place the amine at the 1-position rather than the 5-position of the final reduced indane.

A more direct approach involves the synthesis of 5-chloro-1-indanone . nih.govchemicalbook.comgoogle.com This can be achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid. asianpubs.org Once 5-chloro-1-indanone is obtained, it can be nitrated at the 6-position. Subsequent reduction of the nitro group would yield 6-amino-5-chloro-1-indanone . Finally, reduction of the ketone would give This compound .

Reaction Step Reactants Reagents and Conditions Product Yield (%) Reference
Friedel-Crafts Acylationm-chlorophenylpropionic acid, malonyl chlorideZinc chloride, methylene (B1212753) chloride, ~2h5-chloro-1-indanone79.5 google.com
Nitration (example)1-indanoneNitric acid, sulfuric acid5-nitro-1-indanone-General Method
Reduction of Nitro Group6-chloro-5-nitro-1-indanoneH₂, Pd/C or SnCl₂/HCl6-amino-5-chloro-1-indanone-General Method
Reductive Amination (example)1-indanone, R-(+)-α-phenethylamineVarious catalysts (e.g., Thiamine hydrochloride)N-(R,R)-phenethyl-1-indanamineup to 98General Method
Ketone Reduction6-amino-5-chloro-1-indanoneNaBH₄ or H₂/Pd-CThis compound-General Method

Multi-Component Reaction Sequences for Indane Ring Construction

Development of Modern and Efficient Synthetic Methodologies

The contemporary synthesis of complex organic molecules like this compound prioritizes efficiency, selectivity, and sustainability. This section explores catalytic methods, green chemistry considerations, and the application of flow chemistry for the scalable production of this indane derivative.

Catalytic Approaches to 2,3-dihydro-1H-indene Derivatization

Catalytic methods are central to the efficient synthesis of the 2,3-dihydro-1H-indene (also known as indane wikipedia.org) framework and its derivatives. The synthesis of this compound can be envisaged through a multi-step sequence starting from a suitably substituted indanone. A plausible precursor is 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one uni.lu.

The critical step to arrive at the target indane structure from the indanone precursor is the reduction of the ketone functionality. Catalytic hydrogenation is a premier method for such transformations. For instance, the reduction of an acetyl group to an ethyl group on an N-protected 2-aminoindan (B1194107) has been effectively achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere google.comresearchgate.net. Similarly, the synthesis of other dihydro-1H-indene derivatives has employed catalytic hydrogenation with Pd/C in methanol (B129727) to reduce a double bond within the five-membered ring nih.gov.

Another catalytic approach for the reduction of the indanone precursor could involve transfer hydrogenation, which offers a safer alternative to using pressurized hydrogen gas. Alternatively, metal hydride reduction, while stoichiometric, is a common and effective method. The use of lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) has been reported for the reduction of related indanone systems nih.gov.

The introduction of the amine and chlorine substituents onto the indane ring at specific positions is typically achieved before the formation of the indane core is complete. For example, the synthesis of the closely related 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one involves the deprotection of an N-acetyl group under acidic conditions chemicalbook.com. A similar strategy can be applied to the synthesis of the chloro-analogue.

The following table summarizes potential catalytic steps in the synthesis of this compound, based on analogous transformations.

Reaction Step Catalyst/Reagent Substrate Type Product Type Reference
Ketone ReductionH₂, Pd/CIndanoneIndanol/Indane google.comresearchgate.netnih.gov
Amine Deprotection6 M HClN-acetyl-indanoneAmino-indanone chemicalbook.com
NitrationFuming Nitric AcidChloro-indazoleNitro-chloro-indazole google.com
Nitro ReductionZinc powder, Acetic AcidNitro-indazoleAmino-indazole google.com

Investigation of Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be optimized by incorporating these principles.

Key areas for applying green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For example, a process for preparing a diethyl-substituted indan-2-amine derivative highlights the use of ethyl acetate (B1210297) as a solvent, which is preferable to more hazardous options google.com.

Catalysis: Employing catalytic reagents in small amounts is superior to stoichiometric reagents, as it minimizes waste. The use of heterogeneous catalysts like Pd/C is advantageous as they can be easily recovered and reused researchgate.netnih.gov.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not always feasible for complex aromatics, exploring bio-based starting materials is a long-term goal of green chemistry.

In the context of synthesizing this compound, a greener approach would favor catalytic reductions over stoichiometric metal hydrides and utilize solvents that are less toxic and easily recyclable. For instance, the reduction of a nitro group, a common precursor to an amine, can be achieved with zinc powder in acetic acid, which is a greener alternative to some other reducing agents google.com.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. While specific flow chemistry applications for this compound are not documented, the synthesis of related heterocyclic compounds like indoles and indazoles has been successfully adapted to flow processes nih.gov.

A potential flow process for the synthesis of the target molecule could involve:

Multi-step Sequential Reactions: Integrating several reaction steps into a single continuous flow system, minimizing the need for isolation and purification of intermediates.

Packed-Bed Reactors: Utilizing columns packed with solid-supported catalysts (e.g., Pd/C for hydrogenation) or reagents, which simplifies product work-up and catalyst recycling.

Improved Safety: The small reaction volumes in flow reactors enhance safety, particularly when dealing with energetic intermediates or hazardous reagents.

The reduction of the indanone precursor or a preceding nitro group are prime candidates for adaptation to a flow process using a packed-bed reactor containing a hydrogenation catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Purification and Isolation Methodologies in Synthetic Research

The successful synthesis of a target compound is critically dependent on effective purification and isolation techniques to ensure high purity, which is essential for its intended application.

Advanced Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is an indispensable tool for the purification and purity assessment of organic compounds. For a molecule like this compound, a combination of chromatographic techniques would likely be employed.

Silica (B1680970) Gel Column Chromatography: This is a standard method for the purification of synthetic intermediates and the final product. For instance, a related compound, 6-chloro-2-methyl-2H-indazole-5-amine, was purified using silica gel column chromatography with an ethyl acetate/petroleum ether eluent system google.com. The polarity of the eluent can be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification (preparative HPLC) and purity assessment (analytical HPLC). For a final compound, analytical HPLC with a suitable column (e.g., reversed-phase C18) and a UV detector would be used to determine the purity with high accuracy. Chiral HPLC, using a chiral stationary phase, would be necessary if the synthesis could result in enantiomers and enantiopurity is required researchgate.net. The separation of various chiral compounds, including pharmaceuticals, has been successfully achieved using HPLC jiangnan.edu.cnnih.gov.

Gas Chromatography (GC): For volatile derivatives or to check for volatile impurities, GC can be a useful analytical tool.

The following table outlines chromatographic techniques applicable to the purification and analysis of the target compound and its intermediates.

Technique Stationary Phase Mobile Phase (Typical) Application Reference
Column ChromatographySilica Gel (100-200 mesh)Ethyl Acetate / Petroleum EtherPurification of intermediates and final product google.com
Analytical HPLCReversed-phase (e.g., C18)Acetonitrile / Water with additivesPurity assessment of the final product nih.gov
Chiral HPLCPolysaccharide-based (e.g., CHIRALPAK®)Hexane / Isopropanol / Triethylamine (B128534)Enantiomeric separation and purity researchgate.net
Preparative HPLCReversed-phase or Normal-phaseGradient or isocratic solvent systemsIsolation of high-purity final product nih.gov

Crystallization and Polymorphism Studies for Bulk Material Characterization

Crystallization is a powerful technique for the final purification of a solid compound, often providing material of very high purity. The choice of solvent is critical and is determined empirically. For related indane derivatives, crystallization from solvents such as ethanol/water mixtures or heptane (B126788) has been reported to yield pure crystalline products google.com.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. For pharmaceutical compounds, a thorough polymorphism screen is crucial as different polymorphs can affect the drug's bioavailability and shelf-life.

While no specific polymorphism studies on this compound are available in the public domain, such a study would typically involve:

Crystallization from a wide range of solvents under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

Characterization of the resulting solid forms using techniques such as:

X-ray Powder Diffraction (XRPD): To identify different crystal lattices.

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

Thermogravimetric Analysis (TGA): To assess thermal stability.

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular interactions in the solid state.

Understanding and controlling the polymorphic form of this compound would be essential for its development for any application requiring consistent solid-state properties.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a compound of interest in pharmaceutical and chemical research, necessitates meticulous optimization of reaction conditions to ensure high yield and purity. A critical step in a common synthetic pathway is the reduction of a nitro intermediate, such as 6-chloro-5-nitro-2,3-dihydro-1H-indene, to the corresponding amine. The efficiency of this transformation is highly dependent on a variety of factors, including the choice of catalyst, reducing agent, solvent, temperature, and pressure. This section delves into the detailed optimization of these parameters to enhance the yield of the final product.

The catalytic hydrogenation of nitroarenes is a widely employed and effective method for the synthesis of anilines. nih.gov This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. nih.gov The optimization of this reaction is a multifactorial problem, where each parameter can significantly influence the reaction's outcome.

Catalyst Selection and Loading:

The choice of catalyst is paramount in achieving high conversion and selectivity. Noble metal catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are frequently utilized for their high activity. nih.govgoogle.com The catalyst loading, which is the amount of catalyst relative to the substrate, is another critical variable. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Therefore, finding the optimal catalyst loading that balances reaction efficiency and cost is essential.

Research on similar reductions has shown that varying the catalyst can have a profound impact on yield. For instance, in the hydrogenation of a related nitro compound, different catalysts were evaluated for their efficacy.

Table 1: Effect of Different Catalysts on the Yield of Amine Product

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15% Pd/C (2)Ethanol25492
210% Pd/C (2)Ethanol25298
35% Pt/C (2)Ethanol25588
4Raney Ni (5)Methanol50685

Solvent Effects:

Table 2: Influence of Solvent on the Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
110% Pd/CEthanol25298
210% Pd/CMethanol25295
310% Pd/CTetrahydrofuran25385
410% Pd/CEthyl Acetate25390

Temperature and Pressure Optimization:

Temperature and hydrogen pressure are key physical parameters that control the rate of hydrogenation. An increase in temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions and decomposition of the product. Similarly, higher hydrogen pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen. However, for safety and practical reasons, it is desirable to operate at the lowest effective pressure.

An optimization matrix is often employed to find the ideal combination of temperature and pressure.

Table 3: Optimization of Temperature and Hydrogen Pressure

Alternative Reduction Methods:

Besides catalytic hydrogenation, other reductive methods can be employed. Reductive amination, for instance, is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgyoutube.com This one-pot reaction involves the formation of an imine intermediate followed by its reduction. masterorganicchemistry.com While not directly applicable to the reduction of a nitro group, it highlights the breadth of synthetic strategies available for amine synthesis. The choice of reducing agent in these reactions, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is critical for achieving high yields. masterorganicchemistry.com

For the reduction of nitroarenes, other reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid or iron powder in acidic medium are classic methods, though they often require stoichiometric amounts of the reducing agent and can generate significant waste. nih.gov

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of this compound is not presently available. The requested in-depth analysis, which includes Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), could not be compiled as the specific research findings for this compound are not published in the accessible resources.

The intended article was to be structured around a detailed examination of the compound's molecular architecture, including:

¹H NMR, ¹³C NMR, and 2D-NMR analysis to map the proton and carbon frameworks and elucidate the compound's structural connectivity and conformation.

Solid-State NMR research to investigate its crystalline and amorphous forms.

High-Resolution Mass Spectrometry to determine its precise molecular composition.

Despite extensive searches for primary research articles, supplementary materials from synthetic procedures, and spectral databases, no specific experimental values for the ¹H and ¹³C NMR chemical shifts, coupling constants, or 2D NMR correlations (COSY, HSQC, HMBC, NOESY) for this compound were found. Similarly, no exact mass measurement data from HRMS studies for this specific molecule could be located.

While information exists for structurally related compounds, such as other isomers of chloro-indanamine or different substituted indane derivatives, this information is not directly applicable for the detailed and specific analysis requested for this compound. The generation of a scientifically accurate and authoritative article as per the provided outline is therefore not possible at this time due to the absence of the necessary foundational data.

Further empirical research and publication of the findings by the scientific community are required to enable a detailed spectroscopic and structural discussion of this particular chemical compound.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Chloro 2,3 Dihydro 1h Inden 5 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Determination

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment involving 6-chloro-2,3-dihydro-1H-inden-5-amine, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the stability of the resulting fragment ions and neutral losses.

Common fragmentation pathways for related amino-containing compounds often involve the loss of small neutral molecules. nih.gov For this compound, the initial fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) from the protonated primary amine. Another potential fragmentation pathway could be the cleavage of the cyclopentene (B43876) ring. The presence of the chlorine atom would also be evident in the isotopic pattern of the precursor and fragment ions.

A hypothetical fragmentation pathway is presented below:

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
168.06 (¹²C₉¹H₁₁³⁵ClN⁺)[M+H-NH₃]⁺NH₃
168.06 (¹²C₉¹H₁₁³⁵ClN⁺)[M+H-Cl]⁺Cl
168.06 (¹²C₉¹H₁₁³⁵ClN⁺)[M+H-C₂H₄]⁺C₂H₄ (ethylene)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. researchgate.net

Assignment of Characteristic Absorption/Scattering Frequencies

The vibrational spectrum of this compound would be characterized by several key absorption or scattering frequencies corresponding to its distinct functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretching3300-3500
N-H (amine)Scissoring1580-1650
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
C=C (aromatic)Stretching1450-1600
C-NStretching1250-1350
C-ClStretching600-800

This table is illustrative and based on typical ranges for these functional groups.

Conformational Insights from Vibrational Spectra

The dihydroindene core of the molecule is not planar. The five-membered ring can adopt different conformations, such as an "envelope" or "twist" form. These different conformations can sometimes be distinguished by subtle shifts in the vibrational frequencies, particularly those associated with the aliphatic portion of the ring. nih.gov However, without specific experimental data or high-level computational studies for this exact molecule, definitive conformational assignments from vibrational spectra alone are challenging. nih.gov

X-ray Crystallography Studies for Definitive Three-Dimensional Structural Characterization

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. Key parameters obtained from the data refinement process are summarized in the table below.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the dimensions of the repeating unit that forms the crystal lattice.
R-factor (R₁)The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

This table represents the type of data that would be generated from an X-ray crystallography experiment. Specific values are not available without experimental data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound would be expected to interact with each other through various intermolecular forces. The primary amine group is a strong hydrogen bond donor, and it would likely form hydrogen bonds with the amine group of a neighboring molecule or potentially with the chlorine atom, although the latter is a weaker hydrogen bond acceptor. rsc.org

The chlorine atom also introduces the possibility of halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.gov These interactions, along with van der Waals forces, would dictate how the molecules pack together in the crystal lattice. rsc.org Analysis of the crystal structure would reveal the specific nature and geometry of these intermolecular contacts. mdpi.com

Chiroptical Spectroscopy for Chiral Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral derivatives of substituted indanes, including analogs of this compound, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for elucidating their three-dimensional structure. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a widely used chiroptical technique for the assignment of absolute configurations of chiral compounds. The method measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, or CD signal, is only observed for chiral molecules and is highly sensitive to their stereochemical properties.

The absolute configuration of a chiral amine can often be determined by comparing its experimental CD spectrum with that of a known standard or by applying empirical rules that correlate the sign of the Cotton effect with the spatial arrangement of substituents around the stereocenter. For more complex systems, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the CD spectrum for a given enantiomer. A match between the experimental and calculated spectra then allows for an unambiguous assignment of the absolute configuration. The utility of CD spectroscopy extends to dynamic systems, where it can be used to study conformational changes and intermolecular interactions. nih.govacs.org

Vibrational Circular Dichroism (VCD) Investigations

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions in a chiral molecule. VCD offers a distinct advantage as it provides more structural information than electronic CD due to the larger number of vibrational bands, each corresponding to specific vibrational modes of the molecule. spark904.nl The combination of experimental VCD spectra with quantum chemical calculations provides a reliable method for determining the absolute configuration of chiral molecules, even for those with multiple stereocenters or significant conformational flexibility. nih.govmdpi.com

A detailed study on the chiral molecular structure of (R)-1-aminoindan, a close structural analog to chiral derivatives of this compound, highlights the utility of VCD in conjunction with quantum chemical calculations. nih.govnih.gov In this research, the conformational landscape of (R)-1-aminoindan was thoroughly investigated. The five-membered ring of the indan (B1671822) scaffold can undergo puckering, leading to two primary conformations where the amino group is in either a pseudo-equatorial or a pseudo-axial position. nih.govnih.gov For each of these ring conformations, the amino group itself can rotate, resulting in a total of six possible stable conformers. nih.gov

Quantum chemical calculations were performed to determine the energies and populations of these conformers. The results indicated that the conformers with the pseudo-equatorial amino group are significantly more stable and thus more populated at room temperature. nih.gov The predicted VCD spectrum was then calculated as a population-weighted average of the spectra of the individual conformers.

The excellent agreement between the experimentally measured VCD spectrum of (R)-1-aminoindan and the spectrum predicted by quantum chemical calculations allowed for the unambiguous assignment of its absolute configuration. nih.govnih.gov This approach, which combines experimental VCD spectroscopy with theoretical modeling, represents a robust methodology for the structural elucidation of chiral indane derivatives.

Interactive Table: Conformational Analysis of (R)-1-aminoindan

The following table summarizes the calculated relative energies and populations of the different conformers of (R)-1-aminoindan, which are crucial for the interpretation of its VCD spectrum. nih.gov

ConformerRing Puckering Angle (degrees)Amino Group OrientationRelative Energy (kcal/mol)Population (%)
1 29.8pseudo-equatorial0.0038.3
2 -29.9pseudo-axial0.815.8
3 31.8pseudo-equatorial0.2025.1
4 -30.7pseudo-axial0.864.9
5 27.6pseudo-equatorial0.2920.4
6 -28.9pseudo-axial1.092.8

In Depth Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2,3 Dihydro 1h Inden 5 Amine

Reactivity at the Amine Functional Group

The primary amine at the C-5 position of the indane ring is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity is central to building more complex amide, sulfonamide, urea (B33335), and substituted amine derivatives.

The lone pair of electrons on the nitrogen atom of 6-chloro-2,3-dihydro-1H-inden-5-amine readily attacks electrophilic carbonyl and sulfonyl centers. These reactions are typically high-yielding and are fundamental for protecting the amine group or for introducing new functionalities.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. The product is a stable N-substituted amide.

Sulfonylation: The amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonamides. These reactions are also conducted in the presence of a base. The resulting sulfonamides are often crystalline solids and are stable to a wide range of reaction conditions.

Carbamoacylation: The formation of urea derivatives is achieved through reaction with isocyanates or carbamoyl (B1232498) chlorides. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the isocyanate or carbamoyl chloride.

The following table summarizes these common transformations of the amine group.

Reaction TypeReagent ExampleBaseTypical Product
AcylationAcetyl chloride (CH₃COCl)PyridineN-(6-chloro-2,3-dihydro-1H-inden-5-yl)acetamide
Sulfonylationp-Toluenesulfonyl chloride (Tosyl chloride)TriethylamineN-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4-methylbenzenesulfonamide
CarbamoacylationPhenyl isocyanateNone/DCM1-(6-chloro-2,3-dihydro-1H-inden-5-yl)-3-phenylurea

The synthesis of secondary and tertiary amines from this compound can be accomplished through two primary pathways: direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of the amine with alkyl halides. However, this pathway often suffers from a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt. The control of stoichiometry and reaction conditions is critical to favor the desired product.

Reductive Amination: A more controlled and widely used method is reductive amination. The primary amine is first condensed with an aldehyde or a ketone to form an imine intermediate. This intermediate is not isolated but is reduced in situ using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or, more commonly, sodium triacetoxyborohydride (B8407120) (STAB), to yield the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient for producing mono-alkylated products.

MethodReagentsIntermediateProduct Type
Direct AlkylationMethyl iodide (CH₃I)N/A (Sₙ2)Secondary/Tertiary Amine Mixture
Reductive AminationAcetone, Sodium triacetoxyborohydride (STAB)ImineSecondary Amine
Reductive AminationFormaldehyde, Sodium borohydride (NaBH₄)ImineTertiary (dimethyl) Amine

The primary aromatic amine of this compound can be converted into a highly versatile diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, many of which are difficult to introduce by other means.

Sandmeyer Reaction: This classic transformation involves the reaction of the diazonium salt with a copper(I) salt (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.

Gattermann Reaction: Similar to the Sandmeyer reaction, the Gattermann reaction uses copper powder in the presence of the corresponding acid (e.g., HCl, HBr) for the substitution.

Other Transformations: The diazonium salt can also be converted to a phenol (B47542) by warming in an aqueous acidic solution or to a fluoride (B91410) via the Schiemann reaction using fluoroboric acid (HBF₄).

Reaction NameReagentsResulting Functional Group
DiazotizationNaNO₂, HCl (aq), 0-5 °CDiazonium Salt (-N₂⁺Cl⁻)
SandmeyerCuCNNitrile (-CN)
SandmeyerCuBrBromo (-Br)
SchiemannHBF₄, then heatFluoro (-F)
HydrolysisH₂SO₄, H₂O, heatHydroxyl (-OH)

Transformations Involving the Aryl Halide Moiety

The chlorine atom at the C-6 position serves as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on the aromatic ring and displacement of the halide. This mechanism requires the ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.

For this compound, the aromatic ring is substituted with an electron-donating amine group (-NH₂) para to the chlorine atom. This electronic configuration deactivates the ring towards nucleophilic attack, making SₙAr reactions extremely difficult under standard conditions. Consequently, this pathway is not a synthetically viable route for modifying the C-6 position of this compound.

The most effective strategy for modifying the aryl chloride is through palladium-catalyzed cross-coupling reactions. These reactions are robust, versatile, and tolerate a wide range of functional groups. For these reactions, the amine group is often protected (e.g., as an acetamide) to prevent side reactions and catalyst deactivation.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or boronate ester to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds.

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and an alkene, leading to the formation of a substituted alkene.

Sonogashira Coupling: This reaction joins the aryl chloride with a terminal alkyne, creating an aryl-alkyne scaffold. It typically requires a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. It is a key method for synthesizing complex diarylamines or alkylarylamines.

The table below outlines the components and products of these key cross-coupling reactions as applied to the 6-chloroindane scaffold.

Reaction NameCoupling PartnerCatalyst/Ligand ExampleBase ExampleProduct Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃A phenyl group replaces the chlorine atom.
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NA styrenyl group replaces the chlorine atom.
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NA phenylethynyl group replaces the chlorine atom.
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃ / XPhosNaOtBuA phenylamino (B1219803) group replaces the chlorine atom.

Magnesiation and Lithiation Reactions for Nucleophilic Functionalization

The generation of organometallic intermediates from this compound through magnesiation and lithiation reactions opens avenues for nucleophilic functionalization. These reactions typically require the protection of the reactive amino group to prevent side reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic rings. ksu.edu.sa In the case of an N-protected derivative of this compound, such as the pivaloyl or carbamoyl-protected form, the directing metalation group (DMG) can guide the deprotonation to the position ortho to the amino group. The use of strong lithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), facilitates this process. google.com The resulting aryllithium species can then react with various electrophiles to introduce a new substituent at the C-4 position.

Similarly, magnesiation can be achieved using magnesium-based reagents. The use of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has proven effective for the regioselective magnesiation of functionalized arenes, including those bearing sensitive groups. nih.govnih.gov These reagents can deprotonate the aromatic ring at the position ortho to the directing group, forming a stable arylmagnesium species. This intermediate can then undergo reactions with a range of electrophiles. The choice of the protecting group on the amine is crucial to direct the metalation and prevent undesired reactions.

Table 1: Plausible Electrophiles for Reaction with Metallated this compound Derivatives

ElectrophileFunctional Group Introduced
D2ODeuterium
I2Iodine
(CH3)2SO4Methyl
RCHOHydroxymethyl
R2COHydroxyalkyl
CO2Carboxylic acid
RCNKetone (after hydrolysis)

It is important to note that the presence of the chloro substituent can influence the regioselectivity of these metalation reactions. While the primary directing effect is expected from the protected amino group, the electronic and steric influence of the chlorine atom must be considered in optimizing reaction conditions.

Electrophilic Aromatic Substitution (EAS) on the Indane Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is dictated by the directing effects of the existing amino and chloro substituents.

The amino group is a powerful activating group and is ortho-, para-directing. google.com Conversely, the chloro group is a deactivating group but is also ortho-, para-directing due to the dominance of its resonance effect over its inductive effect in stabilizing the arenium ion intermediate. chemblink.com In this compound, the two substituents are adjacent. The amino group at C-5 strongly activates the ortho position (C-4) and the para position (C-7, which is blocked by the cyclopentyl ring fusion). The chloro group at C-6 directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-3 of the indane numbering, which is part of the aliphatic ring).

The directing effects of the amino and chloro groups are synergistic in directing electrophilic attack to the C-4 position. The amino group strongly activates this position, and it is also ortho to the chloro group. Therefore, electrophilic substitution is expected to occur predominantly at the C-4 position. To prevent poly-substitution and oxidation of the amine, it is often necessary to protect the amino group, for example, as an amide. This protection moderates the activating effect of the amine and ensures cleaner reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-Acyl-6-chloro-2,3-dihydro-1H-inden-5-amine

ReactionReagentsPredicted Major Product
BrominationBr2, FeBr34-Bromo-6-chloro-5-(acylamino)-2,3-dihydro-1H-indene
NitrationHNO3, H2SO46-Chloro-5-(acylamino)-4-nitro-2,3-dihydro-1H-indene
Friedel-Crafts AcylationRCOCl, AlCl34-Acyl-6-chloro-5-(acylamino)-2,3-dihydro-1H-indene

To control the selectivity and prevent over-reaction, several strategies can be employed. As mentioned, protection of the amino group is a common approach. The choice of the protecting group can fine-tune the reactivity of the aromatic ring. For instance, an acetyl group is less deactivating than a trifluoroacetyl group. The reaction conditions, such as temperature, solvent, and the nature of the Lewis acid catalyst in Friedel-Crafts reactions, can also be optimized to enhance selectivity. researchgate.net For example, using a milder Lewis acid or conducting the reaction at a lower temperature can help to minimize the formation of by-products.

Kinetic studies on analogous systems have shown that the first step of the EAS mechanism, the formation of the arenium ion, is typically the rate-determining step. google.com The stability of this intermediate, which is enhanced by the electron-donating resonance effect of the amino group, is key to the high reactivity of the substrate.

Oxidative and Reductive Manipulations of the Indane Core and Functional Groups

The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple oxidizable sites: the amino group and the electron-rich aromatic ring.

The oxidation of the amino group to a nitro group can be achieved using various oxidizing agents. A common method involves the use of trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide. This reagent is known for its ability to oxidize anilines to nitroarenes. Care must be taken to control the reaction conditions to avoid oxidation of the aromatic ring.

Alternatively, catalytic oxidation methods can offer higher selectivity. For instance, certain metal complexes can catalyze the aerobic oxidation of anilines. rsc.org The choice of catalyst and reaction conditions is critical to direct the oxidation to the desired functional group. The steric hindrance around the amino group in the indane structure might influence the accessibility of the catalyst and thus the reaction rate.

Oxidation of the aromatic ring itself is also possible, although it generally requires harsher conditions and can lead to ring-opening if not carefully controlled. The presence of the activating amino group makes the ring susceptible to oxidative degradation.

Derivatives of this compound that contain unsaturated functionalities, such as a nitro group introduced via EAS, can undergo controlled reduction.

The reduction of a nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed, offering different levels of chemoselectivity. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel is a common and efficient method. nih.gov This method is generally clean and high-yielding.

For substrates containing other reducible functional groups, more selective reducing agents may be required. For example, metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl2/HCl) or iron in acetic acid (Fe/CH3COOH) are often used for the selective reduction of nitro groups in the presence of other functionalities like carbonyls or halogens. nih.gov

If a derivative of this compound contains an unsaturated bond in a side chain, for example, introduced via a Wittig or Horner-Wadsworth-Emmons reaction, this can also be selectively reduced. Catalytic hydrogenation is a common method for the reduction of carbon-carbon double or triple bonds. The choice of catalyst and reaction conditions can allow for the selective reduction of one unsaturated group in the presence of another. For instance, Lindlar's catalyst is often used for the syn-hydrogenation of alkynes to cis-alkenes.

Table 3: Common Reducing Agents and Their Applications

Reducing AgentFunctional Group Reduced
H2, Pd/CNitro, Alkenes, Alkynes
SnCl2, HClNitro (selective)
Fe, CH3COOHNitro (selective)
NaBH4Ketones, Aldehydes
LiAlH4Esters, Carboxylic acids, Amides, Ketones, Aldehydes

Mechanistic Elucidation of Novel Reactions

The exploration of novel reactions involving this compound would be a significant contribution to the field of synthetic chemistry. Understanding the mechanisms of such reactions is crucial for optimizing reaction conditions and extending their applicability.

The identification and characterization of transient intermediates are fundamental to elucidating a reaction mechanism. For reactions involving this compound, this could involve techniques such as:

Spectroscopic Analysis: Low-temperature NMR or UV-Vis spectroscopy could potentially be used to observe and characterize unstable intermediates.

Trapping Experiments: The presence of reactive intermediates, such as radicals or carbocations, could be confirmed by introducing a trapping agent into the reaction mixture. The resulting trapped product would provide evidence for the existence of the proposed intermediate.

Currently, there are no specific published studies detailing such experiments for this compound.

Kinetic isotope effect studies are a powerful tool for determining the rate-determining step of a reaction and for providing insights into the structure of the transition state. researchgate.netlibretexts.orgnih.gov By replacing an atom at a specific position in the molecule with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant KIE (kH/kD > 1) typically indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. epfl.ch

For this compound, KIE studies could be designed to probe various potential reaction mechanisms. For instance, in an electrophilic aromatic substitution reaction, deuteration of the aromatic ring could help determine if C-H bond cleavage is rate-limiting. However, no such specific KIE data for this compound has been found in the reviewed literature.

Table 1: Illustrative Data for KIE Studies on a Hypothetical Reaction

ReactantRate Constant (k)KIE (k_light / k_heavy)Implication
This compoundk_H6.5C-H bond breaking is likely the rate-determining step.
6-chloro-2,3-dihydro-1H-(7-D)-inden-5-aminek_D

This table is for illustrative purposes only, as no experimental data for this compound was found.

Hammett plot analysis is a classic method in physical organic chemistry used to investigate the electronic effects of substituents on the reactivity of aromatic compounds. By correlating the logarithm of the reaction rate constants (or equilibrium constants) for a series of substituted derivatives with the Hammett substituent constant (σ), one can gain insight into the electronic nature of the transition state.

To perform a Hammett analysis on this compound, one would need to synthesize a series of derivatives with different substituents on the aromatic ring and measure their reaction rates for a specific transformation. The slope of the Hammett plot (ρ) would indicate the sensitivity of the reaction to electronic effects. A positive ρ value suggests that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction.

No studies presenting a Hammett analysis for reactions of this compound were identified.

Table 2: Hypothetical Hammett Data for a Reaction of Substituted Indenamines

Substituent (X)σ_plog(k_X / k_H)
-NO20.781.5
-CN0.661.2
-Br0.230.4
-H0.000.0
-CH3-0.17-0.3
-OCH3-0.27-0.5

This table is for illustrative purposes only, as no experimental data for this compound was found.

Derivatization, Functionalization, and Analog Synthesis Research

Synthesis of Novel Substituted Indane Derivatives

The synthesis of novel derivatives from 6-chloro-2,3-dihydro-1H-inden-5-amine can be systematically approached by introducing a wide array of functional groups. This is typically achieved through multi-step synthetic sequences that leverage the reactivity of the existing amine and chloro moieties.

The primary amine of this compound serves as a key handle for introducing diverse functionalities. Standard organic transformations can be employed to this end. For instance, N-acylation reactions with various acyl chlorides or anhydrides can produce a library of amide derivatives. nih.govtubitak.gov.trresearchgate.net Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and a reducing agent, such as sodium borohydride (B1222165). nih.govnih.gov These reactions are generally high-yielding and allow for the introduction of a wide range of alkyl and aryl groups, thereby modifying the lipophilicity and steric profile of the parent molecule.

The following table illustrates potential N-acylation and N-alkylation reactions starting from this compound, with hypothetical yet plausible outcomes based on known chemical principles.

ReagentReaction TypeProduct
Acetyl chlorideN-AcylationN-(6-chloro-2,3-dihydro-1H-inden-5-yl)acetamide
Benzoyl chlorideN-AcylationN-(6-chloro-2,3-dihydro-1H-inden-5-yl)benzamide
Methyl iodideN-Alkylation6-chloro-N-methyl-2,3-dihydro-1H-inden-5-amine
Benzaldehyde/NaBH4Reductive AminationN-benzyl-6-chloro-2,3-dihydro-1H-inden-5-amine

This table presents illustrative examples of potential derivatizations.

The chloro group on the aromatic ring of this compound is amenable to modification through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction could be employed to replace the chloro substituent with a variety of primary or secondary amines, leading to the synthesis of diamino-substituted indane derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, with bulky, electron-rich ligands often providing the best results. youtube.com

Alternatively, nucleophilic aromatic substitution (SNAr) can be considered for replacing the chloro group. dalalinstitute.comyoutube.comlibretexts.orglibretexts.org However, SNAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to proceed efficiently. In the case of this compound, the amine group is electron-donating, which would disfavor a classical SNAr mechanism. Therefore, metal-catalyzed methods like the Buchwald-Hartwig amination are generally preferred for such transformations.

The primary amine can also be converted to other functional groups. For example, a Sandmeyer reaction could be used to replace the amino group with a variety of substituents, such as cyano, hydroxyl, or another halogen, after its conversion to a diazonium salt.

A representative Buchwald-Hartwig amination is shown in the table below, illustrating the potential for diversification at the chloro position.

AmineCatalyst/LigandProduct
MorpholinePd(OAc)2 / BINAP4-(5-amino-2,3-dihydro-1H-inden-6-yl)morpholine
Aniline (B41778)Pd2(dba)3 / XPhosN1-(5-amino-2,3-dihydro-1H-inden-6-yl)benzene-1,4-diamine

This table presents illustrative examples of potential derivatizations.

Preparation of Fused Polycyclic Systems Incorporating the Indane Scaffold

The inherent reactivity of the amino and chloro groups of this compound can be exploited to construct fused polycyclic systems. For instance, condensation of the diamino derivative (obtained via Buchwald-Hartwig amination of the chloro group) with 1,2-dicarbonyl compounds could lead to the formation of pyrazine-fused indanes. documentsdelivered.comresearchgate.netscispace.com Similarly, reaction with formic acid or other one-carbon synthons could yield imidazole-fused systems. rsc.orgnih.govacs.orgrsc.org

These fused heterocyclic systems significantly expand the chemical space accessible from the starting indane derivative, offering novel scaffolds with potentially unique properties. The choice of reaction conditions and the nature of the condensing partner would dictate the structure of the resulting polycyclic system.

Combinatorial Chemistry and Parallel Synthesis Approaches for Chemical Library Generation

The principles of combinatorial chemistry and parallel synthesis are highly applicable to the derivatization of this compound, enabling the rapid generation of large libraries of related compounds. nih.govyoutube.com By utilizing a common scaffold and a variety of building blocks, a multitude of derivatives can be synthesized in an efficient manner.

For example, a parallel synthesis approach could involve reacting the parent amine with a diverse set of acyl chlorides in a multi-well plate format to generate a library of amides. Each well would contain a different acyl chloride, allowing for the systematic exploration of the structure-activity relationship of this class of derivatives. Similarly, a library of N-alkylated derivatives could be prepared using a range of aldehydes in a parallel reductive amination protocol.

Structure-Reactivity Relationship Studies of Derived Compounds (focused purely on chemical properties and transformations)

The diverse library of compounds generated from this compound provides a rich platform for studying structure-reactivity relationships. By systematically varying the substituents on the indane core, it is possible to probe how these changes influence the chemical properties and reactivity of the molecule.

For instance, in the context of further cross-coupling reactions on a derivatized scaffold, the electronic nature of the substituents introduced at the amine position would likely influence the reactivity of the aromatic ring. Electron-withdrawing groups would be expected to increase the electrophilicity of the ring, potentially facilitating subsequent nucleophilic aromatic substitution reactions. Conversely, electron-donating groups would enhance the ring's electron density, which could impact its reactivity in electrophilic aromatic substitution or its behavior as a ligand in metal-catalyzed processes.

A systematic study of these effects, for example by comparing the rates of a specific transformation across a library of derivatives, would provide valuable insights into the chemical behavior of this class of compounds.

Advanced Research Applications in Chemical Sciences

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The unique structural and electronic features of 6-chloro-2,3-dihydro-1H-inden-5-amine make it an important starting material for the construction of more elaborate molecular architectures. Its utility spans from the creation of novel organic materials to the development of specialized ligands for catalytic applications.

Precursor to Advanced Organic Materials with Defined Chemical Architectures

The diamine functionality of molecules derived from structures related to this compound allows for their use as monomers in polymerization reactions. For instance, the structurally analogous 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine is utilized in the formation of polyimide membranes. These polymers are known for their thermal stability and mechanical strength. The incorporation of the indenamine moiety can influence the final properties of the material, such as its solubility and processability.

The synthesis of such materials often involves the reaction of the diamine with a dianhydride, leading to the formation of a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. The specific structure of the indenamine unit can be leveraged to control the polymer's microstructure and, consequently, its macroscopic properties.

Development of Novel Ligands for Catalysis Research

The amine group on the this compound scaffold serves as a crucial handle for the synthesis of novel ligands for transition-metal catalysis. The development of sterically demanding and electronically tunable ligands is a cornerstone of modern catalysis research. While direct examples involving this specific molecule are not prevalent in the provided search results, the synthesis of N-heterocyclic carbene (NHC) ligands from aniline (B41778) derivatives provides a strong precedent.

NHCs are a powerful class of ligands in homogeneous catalysis, and their properties can be finely tuned by modifying the substituents on the N-aryl groups. The indane framework of this compound could be used to create bulky N-substituents, which can provide the necessary steric hindrance around a metal center to promote challenging catalytic transformations and stabilize reactive intermediates. The synthetic pathway to such ligands often involves the alkylation of the aniline-type starting material, followed by cyclization to form the imidazolium (B1220033) salt precursor to the NHC ligand.

Investigation as a Probe Molecule for Studying Reaction Mechanisms and Selectivity

The rigid conformation of the 2,3-dihydro-1H-indene core in this compound makes it a potentially valuable tool for investigating reaction mechanisms. In many chemical reactions, the stereoelectronic properties of the reactants and catalysts dictate the outcome. By incorporating this rigid scaffold into a reacting molecule, chemists can reduce the number of conformational variables, thereby simplifying the analysis of the transition state.

While specific studies employing this compound as a probe molecule were not identified in the search results, the principle is well-established in physical organic chemistry. For example, understanding the influence of the chloro and amino substituents on the reactivity of the aromatic ring can provide insights into electrophilic aromatic substitution reactions. The fixed spatial relationship between these groups can help to dissect electronic and steric effects.

Contribution to the Development of Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of sustainable and atom-economical synthetic methods is a primary focus of contemporary chemical research. The efficient synthesis and use of building blocks like this compound are integral to this endeavor. The principles of green chemistry encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Emerging Research Directions and Future Perspectives in 6 Chloro 2,3 Dihydro 1h Inden 5 Amine Chemistry

Exploration of Unconventional Reactivity and Novel Bond-Forming Reactions

The future of 6-chloro-2,3-dihydro-1H-inden-5-amine chemistry lies in moving beyond standard functional group transformations. The presence of both an electron-donating amine and an electron-withdrawing, yet reactive, chloro group on the aromatic ring opens avenues for unconventional reactivity. Research is anticipated to explore novel bond-forming reactions that are difficult to achieve with simpler substrates.

One area of interest is the unique reactivity of the aryl chloride. While typically less reactive than bromides or iodides in cross-coupling reactions, certain base-promoted aminations of aromatic halides have shown an unusual reactivity sequence of I > Br ≈ F > Cl, deviating from standard SNAr expectations. acs.org Investigating similar unconventional activation methods for the chloro-group in this specific indane could lead to new, efficient synthetic pathways. Furthermore, the development of catalyst systems for C-H activation on the indane scaffold could enable direct functionalization at positions that are otherwise difficult to access, creating complex molecules in fewer steps. Modern amidation techniques, such as those involving the rearrangement of nitrile imines, offer mild and rapid ways to form amide bonds, which could be applied to the amine group of the title compound to build larger, more complex structures without the need for harsh coupling agents. nih.gov

Reaction Type Potential Application to this compound Key Challenge/Opportunity
C-H Activation Direct functionalization of the aliphatic or aromatic rings, bypassing multi-step syntheses.Achieving high regioselectivity in the presence of multiple C-H bonds.
Unconventional Cross-Coupling Activation of the C-Cl bond using novel catalytic systems under mild conditions.Overcoming the lower reactivity of aryl chlorides compared to other halides.
Photoredox Catalysis Using light to enable single-electron transfer pathways for novel bond formations at the amine or chloro positions.Controlling reaction pathways and preventing side reactions in a multifunctional molecule.
Flow Chemistry Performing hazardous or fast reactions with greater control to generate derivatives safely and efficiently.Optimizing reactor design and reaction conditions for specific transformations.

Integration into Supramolecular Chemistry and Self-Assembly Research

The structural features of this compound make it a compelling candidate for supramolecular chemistry and the design of self-assembling systems. The amine group is a classic hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding—a non-covalent interaction that is gaining significant attention for its directionality and tunability in crystal engineering. The self-assembly of halogenated organic molecules has been shown to form highly ordered two-dimensional networks. researchgate.netarxiv.org

The interplay between hydrogen bonding from the amine and halogen bonding from the chlorine could lead to the formation of complex and robust supramolecular architectures, such as tapes, sheets, or porous frameworks. These materials could find applications in areas like gas storage, separation, or as scaffolds for catalysis. Research in this area would involve studying the self-assembly processes of the molecule and its derivatives on various surfaces and in different solvents to control the resulting nanoarchitectures. researchgate.netrsc.org

Interaction Relevant Functional Group Potential Supramolecular Structure
Hydrogen Bonding -NH₂ (donor/acceptor)Chains, sheets, helices
Halogen Bonding -Cl (acceptor)Directed linear assemblies, 2D networks
π-π Stacking Aromatic RingStacked columnar or herringbone structures
Hydrophobic Interactions Aliphatic RingAggregation in aqueous media, formation of micelles or vesicles

Development of Highly Enantioselective Synthetic Routes for Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs is a significant goal, particularly for pharmaceutical applications where single enantiomers are often required. Chiral amines and indanes are key structural motifs in a vast number of biologically active compounds. researchgate.netnih.gov Future research will focus heavily on developing highly efficient and enantioselective methods to produce these chiral derivatives.

Prominent strategies include the asymmetric hydrogenation of corresponding enamines or imines using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP. nih.govyoutube.com Organocatalysis, using small chiral organic molecules to induce enantioselectivity, represents another powerful approach for constructing chiral indane skeletons. rsc.org More recently, biocatalytic methods using engineered enzymes, such as myoglobin (B1173299) variants for carbene N-H insertion, are emerging as a green and highly selective alternative for synthesizing chiral amines. rochester.edu The application of these cutting-edge methods would allow for the synthesis of a diverse library of enantiomerically pure analogs of this compound for biological screening.

Catalytic System Example Method Typical Enantiomeric Excess (ee) Reference
Transition Metal Catalysis Asymmetric hydrogenation of enamines/imines with Ru-BINAP or Rh-DIPAMP>95% youtube.com
Organocatalysis N-heterocyclic carbene (NHC) catalyzed intramolecular Michael addition85-99% rsc.org
Biocatalysis Engineered myoglobin for asymmetric carbene N-H insertionup to 82% rochester.edu
Phase-Transfer Catalysis Enantioselective Michael cyclization using chiral phase-transfer catalystsHigh enantio- and diastereoselectivity rsc.org

Challenges and Opportunities in Complete Chemical Space Exploration of Indane Derivatives

The indane framework is considered a "privileged scaffold" because it can bind to a variety of biological targets. nih.gov However, the full therapeutic potential of this scaffold remains largely untapped. The "chemical space"—the theoretical space of all possible molecules—for indane derivatives is vast. researchgate.net The primary challenge is to navigate this space efficiently to identify novel compounds with desired properties.

Opportunities lie in the use of scaffold-based chemical space exploration. This involves systematically modifying the core this compound structure by varying substituents, their positions, and stereochemistry. A significant hurdle is the sheer number of potential derivatives, making exhaustive synthesis and testing impractical. researchgate.net Modern approaches use computational methods to generate virtual libraries of compounds and predict their properties, thus prioritizing the most promising candidates for synthesis. mdpi.com Exploring the chemical space of this specific indane could lead to the discovery of new drug candidates for a range of diseases, from cancer to neurodegenerative disorders. researchgate.netnih.gov

Dimension of Chemical Space Source of Variation for Indane Derivatives Associated Challenge
Substitutional Diversity Adding different functional groups to the aromatic or aliphatic rings.Predicting the effect of a substituent on activity and properties.
Positional Isomerism Moving existing substituents (e.g., Cl, NH₂) to other positions on the rings.Developing synthetic routes for specific isomers.
Stereoisomerism Introducing one or more chiral centers on the five-membered ring.Achieving high enantioselectivity and separating stereoisomers.
Scaffold Hopping Replacing the indane core with similar bicyclic structures while retaining key pharmacophore features.Maintaining biological activity with a new core structure.

Synergistic Approaches Combining Experimental and Computational Methods in Chemical Discovery

The future of chemical research, including that of this compound, will be characterized by an increasingly tight integration of experimental and computational techniques. researchgate.net This synergistic approach accelerates the discovery process by allowing researchers to model and predict molecular behavior before committing to resource-intensive laboratory work.

Computational methods like Density Functional Theory (DFT) can be used to predict the outcomes of unknown reactions, understand reaction mechanisms, and calculate spectroscopic properties to aid in characterization. researchgate.net Molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to specific protein targets, providing a rational basis for drug design. researchgate.net These in silico predictions can then be validated through targeted experiments. This iterative cycle of prediction and verification is crucial for tackling complex challenges, such as designing highly selective catalysts or exploring the vast chemical space of indane derivatives efficiently. researchgate.netrsc.org

Methodology Role in Chemical Discovery Example Application
Experimental Synthesis & Testing Provides real-world data, confirms predictions, and discovers unexpected phenomena.Synthesizing a predicted high-affinity ligand and measuring its binding constant.
Quantum Chemistry (e.g., DFT) Predicts reaction energies, transition states, and electronic properties.Calculating the activation barrier for a novel C-H activation reaction on the indane ring.
Molecular Docking Predicts the binding mode and affinity of a small molecule to a protein target.Screening a virtual library of indane derivatives against an enzyme active site.
Molecular Dynamics (MD) Simulates the dynamic behavior of molecules and complexes over time.Assessing the conformational stability of a self-assembled supramolecular structure.
Cheminformatics Analyzes large chemical datasets to identify trends and guide library design.Mapping the chemical space of known bioactive indanes to identify unexplored regions. nih.gov

Q & A

Q. What are the common synthetic routes for 6-chloro-2,3-dihydro-1H-inden-5-amine?

A key method involves starting from 6-chloro-2,3-dihydro-1H-inden-1-one, which undergoes reductive amination or coupling reactions. For example, in the synthesis of related acrylamide derivatives, the ketone intermediate is treated with tert-butylamine under catalytic conditions to yield the amine product . Chiral resolution or catalysis (e.g., using chiral auxiliaries) may be employed to isolate enantiomerically pure forms, as seen in structurally similar indenamine derivatives .

Q. How is the purity and structural integrity of this compound confirmed?

Analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns (e.g., HRMS-ESI for C16H22NO+ derivatives) .
  • Infrared Spectroscopy (IR): For functional group identification (e.g., amine N-H stretches at ~3300 cm⁻¹ and C-Cl vibrations at 645–777 cm⁻¹) .
  • Chiral HPLC: To assess enantiomeric purity, critical for studies requiring stereochemical control .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, (R)- or (S)-isomers of related dihydroindenamines are resolved using chiral chromatography or asymmetric hydrogenation . Computational modeling (e.g., DFT studies) can predict steric and electronic effects of substituents to guide catalyst design .

Q. What is the impact of halogen substitution (e.g., Cl vs. Br, F) on biological activity in dihydroindenamine derivatives?

Halogen substitution alters electronic properties and receptor binding. For instance:

  • Chloro vs. Bromo: Chloro derivatives (e.g., 6-chloro-2,3-dihydro-1H-inden-1-amine) exhibit higher metabolic stability but lower polarity compared to bromo analogs, affecting pharmacokinetics .
  • Fluoro vs. Chloro: Fluorine’s electronegativity enhances binding affinity to targets like serotonin receptors (e.g., 5-HT2C antagonism in structurally similar compounds) .
    Systematic structure-activity relationship (SAR) studies are recommended to quantify these effects .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated indenamines?

Discrepancies may arise from differences in assay conditions or enantiomeric purity. Recommendations include:

  • Standardized Assays: Use radioligand binding assays (e.g., for 5-HT receptor subtypes) under controlled pH and temperature .
  • Comparative Studies: Test all halogenated analogs in parallel under identical conditions .
  • Computational Docking: Predict binding modes to explain variations (e.g., chloro vs. iodo steric effects) .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

  • In Vitro Microsomal Assays: Incubate the compound with liver microsomes to measure half-life and identify metabolites via LC-MS/MS.
  • Isotopic Labeling: Deuterated analogs (e.g., methylamine-d5DCl) can track metabolic pathways .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

  • Optimize Reaction Solvents: Polar aprotic solvents (e.g., DMF) improve solubility in coupling reactions .
  • Catalyst Screening: Test Pd/C or Raney Ni for reductive amination steps to enhance efficiency .

Q. What strategies mitigate decomposition during storage of this compound salts?

  • Acid Salts: Store as hydrochloride salts at –20°C under inert gas (e.g., N2) to prevent oxidation .
  • Lyophilization: Freeze-drying improves stability for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.